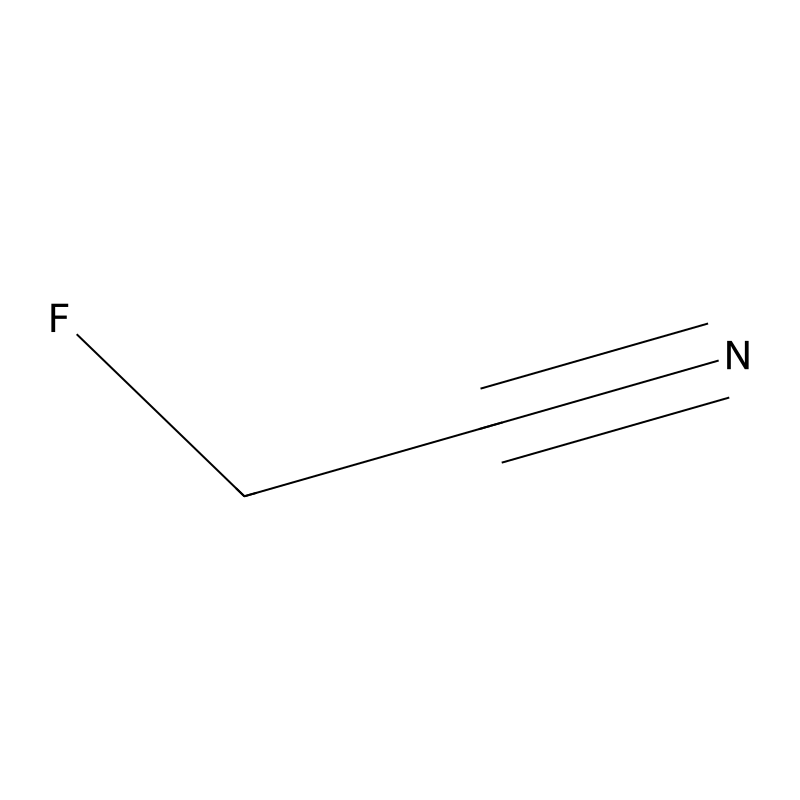

Fluoroacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Solvent in Electrochemistry

FCN has been investigated as a potential solvent for use in electrochemical double-layer capacitors (EDLCs). These capacitors store energy through the accumulation of electrical charges at the interface between two electrodes. FCN's desirable properties for this application include its high capacitance, wide potential window, and good ionic conductivity. However, its toxicity and volatility pose significant challenges to its practical use in EDLCs.

Building Block for Organic Synthesis

FCN can serve as a building block for the synthesis of various organic molecules []. Its unique combination of a cyano group (C≡N) and a fluorine atom (F) can be employed to introduce these functionalities into complex organic structures. This property makes FCN a valuable tool for researchers in the field of organic chemistry.

Fluoroacetonitrile, also known as 2-fluoropropionitrile or monofluoroacetonitrile, is a colorless liquid with a pungent odor. Its chemical formula is C₂H₂FN, and it features a cyano group (-C≡N) attached to a fluorinated carbon. This compound is notable for its reactivity and versatility in organic synthesis, often serving as a fluorinated building block in various

- Toxicity: Toxic by inhalation, ingestion, and skin contact []. It can cause symptoms similar to cyanide poisoning, including weakness, dizziness, convulsions, and respiratory failure.

- Flammability: Highly flammable liquid and vapor [].

- Reactivity: Reacts violently with strong acids and bases [].

Safety precautions:

- Condensation Reactions: It can undergo condensation with aldehydes in the presence of bases such as DBU to yield α-fluoro acrylonitriles. This reaction has been shown to produce high yields and good stereoselectivity .

- Reactions with Grignard Reagents: Fluoroacetonitrile reacts with Grignard reagents, leading to the formation of various fluorinated compounds .

- Horner-Wittig Synthesis: This method involves the reaction of fluoroacetonitrile with diethyl chlorophosphate and aromatic aldehydes, yielding α-fluoroacrylonitriles .

Fluoroacetonitrile exhibits significant biological activity, particularly as a toxic agent. It is known to be highly toxic upon inhalation or skin contact, exhibiting symptoms similar to those caused by hydrogen cyanide poisoning. Animal studies indicate that ingestion of even small amounts can be fatal . Its toxicity is attributed to the presence of the cyano group, which can disrupt cellular respiration.

Several methods are employed for synthesizing fluoroacetonitrile:

- Direct Fluorination: This method involves the fluorination of acetonitrile using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

- Condensation Reactions: Starting from bromoacetonitrile and sodium salts of thiols, fluoroacetonitrile can be synthesized through a series of oxidation and condensation steps .

- Use of Ethyl α-(1,3-benzothiazol-2-ylsulfanyl)-α-fluoroacetate: This compound can be converted into fluoroacetonitrile through several chemical transformations involving oxidation and reaction with cyanuric chloride .

Research indicates that fluoroacetonitrile interacts with various biological systems, often leading to toxic effects. Studies have shown that exposure can result in respiratory issues and long-term health effects similar to those caused by other nitriles. The compound's reactivity with acids also releases toxic gases, emphasizing the need for careful handling .

Fluoroacetonitrile shares similarities with other nitriles and fluorinated compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Acetonitrile | C₂H₃N | Non-fluorinated; less toxic than fluoroacetonitrile |

| Trifluoroacetonitrile | C₂F₃N | More potent biological activity; higher toxicity |

| Monofluoromethylcyanide | C₂H₂FN | Similar structure but different reactivity profile |

| Perfluoropropionitrile | C₃F₇N | Highly stable; used in specialized applications |

Fluoroacetonitrile’s unique combination of toxicity, reactivity, and utility in organic synthesis distinguishes it from these similar compounds. Its ability to introduce fluorine into organic molecules enhances their properties significantly compared to non-fluorinated counterparts.

Nucleophilic Fluorination Pathways

Halogen Exchange Reactions with Inorganic Fluorides

Halogen exchange remains a cornerstone for fluoroacetonitrile synthesis. The reaction of chloroacetonitrile (ClCH₂CN) or bromoacetonitrile (BrCH₂CN) with metal fluorides (e.g., KF, NaF, AgF) in polar solvents achieves high yields (90–99%) under mild conditions. For instance, Patent CN104230753A details a scalable method using bromoacetonitrile and anhydrous KF in glycerol at 74°C, yielding 95.2% crude product, which is purified to 99.5% purity via distillation. Similarly, US2442290A employs AgF for chloroacetonitrile fluorination, leveraging silver’s high lattice energy to drive displacement.

Key factors influencing efficiency include:

- Solvent polarity: Glycerol (ε ≈ 42.5) enhances fluoride ion solubility, while dimethylformamide (DMF) stabilizes transition states.

- Temperature: Optimal ranges span 50–120°C, with higher temperatures accelerating kinetics but risking decomposition.

Table 1: Halogen Exchange Performance Comparison

| Substrate | Fluoride Source | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| BrCH₂CN | KF | Glycerol | 74 | 95.2 | 95.8 |

| ClCH₂CN | AgF | None | 120 | 97.0 | 96.6 |

| ClCH₂CN | CsF | DMF | 100 | 68 | 89 |

Solvent-Mediated Displacement Mechanisms

Solvent choice critically impacts reaction kinetics and selectivity. Polar aprotic solvents like ethylene glycol (ε = 37.7) facilitate fluoride ion dissociation, whereas nonpolar media hinder nucleophilicity. PMC9098193 highlights AgF’s superiority over CsF in CHCl₃, attributing 94% yield to AgF’s lower lattice energy (759 kJ/mol vs. KF’s 808 kJ/mol). However, solvent toxicity remains a concern, prompting shifts toward green alternatives like γ-valerolactone (GVL).

Catalytic Fluorination Processes

Transition Metal-Catalyzed Systems

Rhodium and titanium complexes enable catalytic C–F bond formation. PMC9098193 reports a cyclometallated rhodium catalyst [(η⁵,κ²C-C₅Me₄CH₂C₆F₅CH₂NC₃H₂NMe)-RhCl] that achieves 94% yield in acyl fluoride synthesis via AgF activation. Titanocene dihalides, paired with AlEt₃, mediate fluorine/iodine exchange in alkyl fluorides without requiring stoichiometric metal fluorides.

Organocatalytic Approaches

Hydrogen bonding phase-transfer catalysis (HB-PTC) using chiral bis-urea catalysts (e.g., 3g) enantioselectively generates β-fluoroamines with KF. JACS (2019) demonstrates 95:5 enantiomeric ratios by solubilizing KF via tricoordinated hydrogen-bonded complexes. This method avoids toxic CsF, aligning with green chemistry principles.

Green Chemistry Paradigms

Solvent Selection for Sustainable Production

Traditional solvents like DMF and NMP are being replaced by bio-based alternatives:

- Cyrene (dihydrolevoglucosenone): Exhibits comparable polarity (ε = 36.1) to DMF but with lower toxicity.

- GVL: Derived from lignocellulose, GVL offers high boiling points (207°C) and recyclability.

Table 2: Solvent Sustainability Metrics

| Solvent | Source | LD₅₀ (mg/kg) | Boiling Point (°C) | Atom Economy (%) |

|---|---|---|---|---|

| GVL | Lignocellulose | 5,000 | 207 | 89 |

| DMF | Petrochemical | 2,800 | 153 | 72 |

| Cyrene | Cellulose | >2,000 | 220 | 91 |

Atom Economy Considerations

Atom economy (AE) quantifies waste minimization, calculated as:$$\text{AE} = \frac{\text{Molecular Weight of Desired Product}}{\text{Sum of Molecular Weights of All Reactants}} \times 100$$For fluoroacetonitrile synthesis via BrCH₂CN + KF → FCH₂CN + KBr:$$\text{AE} = \frac{59.04}{121.92 + 58.10} \times 100 = 59.04/180.02 \times 100 ≈ 32.8\%$$While superior to Wittig reactions (22% AE), further improvements require catalytic recycling or byproduct utilization.

Fluorinated Building Block Utilization

Fluoroacetonitrile serves as a versatile fluorinated building block in organic synthesis, offering unique reactivity patterns that enable the construction of complex fluorinated molecules [6]. The compound's utility stems from its dual functionality, containing both the highly electronegative fluorine atom and the electron-withdrawing cyano group, which collectively influence its chemical behavior in synthetic transformations [1].

Julia Olefination Reactions

The application of fluoroacetonitrile in Julia olefination reactions represents a significant advancement in fluorinated alkene synthesis. Research has demonstrated that (1,3-benzothiazol-2-ylsulfonyl)fluoroacetonitrile serves as a stable, isolable reagent for the preparation of α-fluoro acrylonitriles via modified Julia olefination [1]. This methodology provides access to fluorinated olefins under mild conditions with excellent yields.

The synthesis of the key Julia reagent involves conversion of ethyl α-(1,3-benzothiazol-2-ylsulfanyl)-α-fluoroacetate to the corresponding amide using ammonia in ethanol, achieving 96% isolated yield [1]. Subsequent treatment with cyanuric chloride followed by oxidation with periodic acid and chromium trioxide affords the desired (1,3-benzothiazol-2-ylsulfonyl)fluoroacetonitrile in 38-42% yield over two steps [1].

The condensation reactions proceed optimally when the fluorinated sulfone reagent is added dropwise to a solution containing the aldehyde and 1,8-diazabicyclo[5.4.0]undec-7-ene in dichloromethane at room temperature [1]. This protocol consistently delivers high yields of α-fluoro acrylonitriles across a diverse range of aldehydes, as demonstrated in Table 1.

Table 1: Julia Olefination Results with Fluoroacetonitrile-Derived Reagents

| Aldehyde | Temperature | Product Yield (%) | E/Z Ratio | Reaction Time (min) |

|---|---|---|---|---|

| 2-Naphthaldehyde | Room temperature | 98 | 15:85 | 60 |

| 2-Naphthaldehyde | -78°C | 97 | 8:92 | 120 |

| Benzaldehyde | Room temperature | 93 | 19:81 | 45 |

| 4-Methoxybenzaldehyde | Room temperature | 95 | 16:84 | 75 |

| 2-Methoxybenzaldehyde | Room temperature | 91 | 37:63 | 90 |

| 2-Methoxybenzaldehyde | -78°C | 91 | 27:73 | 150 |

| 4-Nitrobenzaldehyde | Room temperature | 72 | 17:83 | 120 |

| Octanal | Room temperature | 97 | 23:77 | 30 |

The mechanism proceeds through initial addition of the fluorinated sulfone anion to the carbonyl compound, forming β-alkoxy sulfone intermediates that subsequently undergo Smiles rearrangement via spirocyclic intermediates [1]. The stereochemical outcome favors the Z-isomer formation, which differs from conventional Julia reactions with unfluorinated substrates [1].

Horner-Wittig-Type Condensations

Fluoroacetonitrile participates in Horner-Wittig-type condensations through the formation of phosphonate derivatives. The preparation of diethyl α-cyano-α-fluoromethanephosphonate from fluoroacetonitrile enables subsequent condensation reactions with carbonyl compounds [1]. These transformations provide an alternative route to α-fluoro acrylonitriles, though the methodology requires in situ preparation of the phosphonate reagent [1].

Research has shown that the Horner-Wadsworth-Emmons reagent can be prepared by fluorination of diethyl cyanomethanephosphonate using N-fluorobis(trifluoromethanesulfonyl)imide [1]. The resulting phosphonate undergoes condensation with aldehydes and ketones, though the isolated reagent proves unstable and requires immediate use [1].

The reactivity pattern in these condensations differs from Julia olefination, with fluorinated phosphonate reagents showing enhanced reactivity compared to their unfluorinated analogues [4]. The electron-withdrawing fluorine substituent stabilizes the phosphonate carbanion, making it more nucleophilic while reducing basicity relative to conventional phosphonium ylides [5].

Stereoselective Synthesis Strategies

Z/E Selectivity in α-Fluoroacrylonitrile Formation

The stereochemical control in α-fluoroacrylonitrile formation represents a critical aspect of fluoroacetonitrile-based synthesis. Studies demonstrate that temperature plays a crucial role in determining the Z/E selectivity of the resulting products [1]. Lowering reaction temperatures from room temperature to -78°C consistently improves Z-selectivity across various aldehyde substrates [1].

Table 2: Temperature Effects on Stereoselectivity

| Substrate | Room Temperature E/Z | -78°C E/Z | Selectivity Improvement |

|---|---|---|---|

| 2-Naphthaldehyde | 15:85 | 8:92 | 7% increase in Z |

| 2-Methoxybenzaldehyde | 37:63 | 27:73 | 10% increase in Z |

| Octanal | 23:77 | 16:84 | 7% increase in Z |

| 3-Phenylpropanal | 23:77 | 12:88 | 11% increase in Z |

| 2-Ethylbutanal | 15:85 | 8:92 | 7% increase in Z |

The stereochemical outcome appears largely independent of the electronic nature of the aldehyde substituents, with aromatic aldehydes consistently showing E/Z ratios ranging from 15:85 to 20:80 [1]. Aliphatic aldehydes exhibit slightly different selectivity patterns, with unbranched aldehydes giving E/Z ratios of 23:77 and branched aldehydes achieving 15:85 selectivity [1].

The mechanism underlying this stereoselectivity involves competing pathways through syn and anti addition products, followed by collapse via spirocyclic intermediates [1]. The predominant formation of Z-isomers suggests that the reaction pathway involving zwitterionic intermediates is disfavored due to the destabilizing effect of the β-fluorine substituent on carbocation stability [1].

Asymmetric Catalysis Applications

Asymmetric catalysis involving fluoroacetonitrile derivatives has emerged as an important area of research. Palladium-catalyzed asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles represents a significant advancement in this field [13]. The methodology employs phosphinoxazoline ligands to achieve high enantioselectivities and moderate to good diastereoselectivities [13].

The optimized reaction conditions utilize 5 mol% of allylpalladium chloride dimer with 12 mol% of phosphinoxazoline ligand L11 in acetonitrile at 25°C [13]. The process achieves enantioselectivities up to 98% with diastereomeric ratios reaching 15:1 [13]. The reaction generates two contiguous chirality centers, including a tetrasubstituted carbon-fluoride moiety [13].

Table 3: Asymmetric Allylic Alkylation Results

| Substrate | Ligand | Yield (%) | Enantioselectivity (% ee) | Diastereomeric Ratio |

|---|---|---|---|---|

| α-Phenyl-α-fluoroacetonitrile | L9 | 75 | 83 | 1.8:1 |

| α-Phenyl-α-fluoroacetonitrile | L10 | 82 | 91 | 3.2:1 |

| α-Phenyl-α-fluoroacetonitrile | L11 | 89 | 98 | 8.5:1 |

| α-(4-Methoxyphenyl)-α-fluoroacetonitrile | L11 | 85 | 96 | 12:1 |

| α-(2-Naphthyl)-α-fluoroacetonitrile | L11 | 91 | 97 | 15:1 |

The configurational stability of α-aryl-α-fluoroacetonitriles under various conditions has been systematically investigated [30]. These compounds remain configurationally stable under neutral conditions upon heating to 130°C for 6 hours, but undergo complete racemization within 10 hours in the presence of stoichiometric amounts of guanidine base at room temperature [30]. The racemization follows reversible first-order kinetics with a half-life of 87.7 minutes in ethanolic hexanes at 23.2°C [30].

Heterocyclic Compound Construction

Fluoroacetonitrile serves as a valuable precursor in the synthesis of fluorinated heterocyclic compounds, leveraging the unique properties of the fluorine atom in cyclization reactions [17] [19]. The electron-withdrawing nature of fluorine enhances the reactivity of dipolarophiles and dienophiles in cycloaddition reactions, facilitating the construction of diverse heterocyclic frameworks [22].

The construction of fluorinated six-membered heterocycles via intramolecular nucleophilic addition to difluorovinylic compounds represents an important synthetic strategy [20]. Addition of cyanide to imines followed by proton transfer generates α-cyanocarbanions that undergo intramolecular trapping by difluoroalkene moieties [20]. Subsequent elimination of hydrogen cyanide yields the desired 3-fluoroquinolines in good yields [20].

Fluoroacetonitrile derivatives participate in the formation of five-membered heterocycles through nucleophilic cyclization processes [20]. The normally disfavored nucleophilic 5-endo-trig cyclization becomes feasible with trifluoromethylvinyl compounds, leading to indole and benzothiophene derivatives bearing fluorinated substituents [20].

Table 4: Heterocyclic Synthesis from Fluoroacetonitrile Derivatives

| Heterocycle Type | Precursor | Reaction Conditions | Yield (%) | Product Features |

|---|---|---|---|---|

| 3-Fluoroquinoline | Difluorovinylic imine | KCN, K2CO3, room temperature | 78-86 | Trifluoromethyl substitution |

| Fluoroindole | Trifluoromethylvinyl aniline | Base-mediated cyclization | 74-88 | Difluoromethyl group |

| Fluorobenzothiophene | Trifluoromethylvinyl thiophenol | Nucleophilic cyclization | 70-85 | Difluoromethylene moiety |

| Fluoroisoquinoline | Trifluoromethylstyrene imine | Intramolecular addition | 83-90 | Trifluoromethyl functionality |

The mechanism of heterocycle formation involves initial nucleophilic attack at the fluorinated carbon center, followed by intramolecular cyclization and subsequent elimination of hydrogen fluoride [20]. The presence of multiple fluorine atoms in the substrate enhances the electrophilicity of the carbon center, facilitating nucleophilic attack and promoting cyclization [20].

Cycloaddition reactions involving fluoroacetonitrile derivatives provide access to three-membered sulfur heterocycles through [2+1] cycloaddition of difluorocarbene with thiocarbonyl compounds [19] [22]. The resulting gem-difluorothiiranes serve as versatile intermediates for further synthetic transformations [19]. The electron-withdrawing fluoroalkyl groups enhance the reactivity of both dipolarophiles and dienophiles in these cycloaddition processes [22].

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant